molecular formula C15H8BrFO2 B1621851 4'-Bromo-6-fluoroflavone CAS No. 213894-80-5

4'-Bromo-6-fluoroflavone

Cat. No. B1621851
CAS RN: 213894-80-5
M. Wt: 319.12 g/mol
InChI Key: ZPPDUZHGCWBFMW-UHFFFAOYSA-N
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Description

4’-Bromo-6-fluoroflavone is a chemical compound that contains 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ketone .


Synthesis Analysis

The synthesis of flavones like 4’-Bromo-6-fluoroflavone can be achieved through a one-pot process. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-6-fluoroflavone includes a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image . It has a molecular weight and a specific molecular formula .


Chemical Reactions Analysis

The chemical reactions involving 4’-Bromo-6-fluoroflavone are complex and involve multiple steps. The synthesis of flavones involves a series of reactions, including intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-6-fluoroflavone include its molecular structure, melting point, boiling point, density, and molecular weight .

Scientific Research Applications

GABA(A) Receptors Modulation

Flavones, including derivatives like 4'-Bromo-6-fluoroflavone, have been studied for their effects on the benzodiazepine site of type-A γ-aminobutyric acid (GABA(A)) receptors. These substances act as modulators of GABA(A) receptors, with the position and type of substitution on the flavone structure significantly influencing their efficacy. For instance, 6-bromoflavone has been identified as a positive modulator through the high-affinity benzodiazepine site, suggesting a potential role in developing flavone-based therapies for neurological conditions (Ren et al., 2011).

Photophysical Studies and Hydration Effects

Photophysical studies on flavone derivatives, including those with substitutions similar to this compound, highlight their sensitivity to hydration effects in biomembranes. This sensitivity aids in understanding membrane properties, suggesting applications in studying membrane dynamics and interactions (Duportail et al., 2004).

Antitumor Activity

Research into various natural flavonoids and synthetic derivatives, including those structurally related to this compound, has demonstrated potent antiproliferative activities against human and murine cancer cell lines. This suggests a role for flavone derivatives in cancer treatment, with structure-activity relationship analyses providing insights for drug development (Cárdenas et al., 2006).

Synthesis and Biological Properties

The synthesis and evaluation of various flavone derivatives, including fluoro-, methoxyl-, and amino-substituted compounds, have provided a foundation for exploring their antitumor properties. This research aligns with the ongoing efforts to design flavone-based therapeutic agents against diverse cancer cell lines, underlining the importance of structural modifications to enhance biological activity (Vasselin et al., 2006).

Amyloid Aggregation Probing

4'-N,N-Dimethylamino-3-hydroxyflavone, a derivative with similarities to this compound, has been explored for its potential to probe amyloid aggregations, which are implicated in neurodegenerative diseases like Alzheimer's. This application suggests the potential utility of flavone derivatives in developing diagnostic tools or treatments for amyloid-related disorders (Karmakar et al., 2020).

Safety and Hazards

The safety data sheet for 4’-Bromo-6-fluoroflavone provides information on how to handle the compound safely. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the research of flavones like 4’-Bromo-6-fluoroflavone involve developing a novel and versatile synthetic transformation of common substrates into flavones and flavanones under mild conditions. Such a transformation is expected to enable straightforward reactions for the construction of a privileged flavonoid library .

properties

IUPAC Name

2-(4-bromophenyl)-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDUZHGCWBFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381010
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213894-80-5
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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